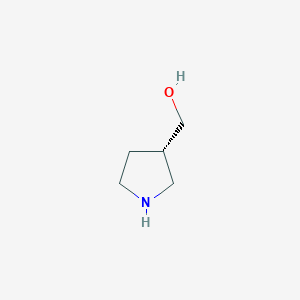

(S)-Pyrrolidin-3-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(3S)-pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-4-5-1-2-6-3-5/h5-7H,1-4H2/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTUIIJRVXKSJU-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428658 | |

| Record name | (S)-PYRROLIDIN-3-YLMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110013-19-9 | |

| Record name | (3S)-3-Pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110013-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-PYRROLIDIN-3-YLMETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Pyrrolidin-3-ylmethanol physical properties

An In-Depth Technical Guide to the Physical Properties of (S)-Pyrrolidin-3-ylmethanol

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical properties of this compound, a critical chiral building block in modern drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes key data with practical insights to facilitate its effective use in the laboratory. We will explore its molecular characteristics, core physical constants, solubility, and spectroscopic signature, while also providing actionable protocols for property verification.

Introduction: The Strategic Importance of this compound

This compound is a valued chiral intermediate distinguished by its pyrrolidine core, a privileged scaffold in medicinal chemistry, and a primary alcohol functional group. This unique combination allows for versatile synthetic modifications, making it a cornerstone for constructing complex molecular architectures with precise stereochemical control. Its application spans numerous therapeutic areas, including the development of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4) for type 2 diabetes management[1]. Understanding its physical properties is not merely an academic exercise; it is fundamental to designing robust synthetic routes, ensuring reproducible experimental outcomes, and developing stable formulations.

Molecular Identity and Structural Characteristics

The foundation of this molecule's utility lies in its specific three-dimensional arrangement. The "(S)" designation denotes the absolute configuration at the C3 chiral center, which is often critical for achieving desired biological activity in the final drug candidate.

The molecule is commonly available as a free base or as a hydrochloride (HCl) salt. The choice between these forms is a critical experimental decision. The free base possesses a nucleophilic secondary amine, making it reactive in various coupling reactions. The HCl salt protonates this amine, rendering it non-nucleophilic and significantly altering the compound's physical properties, such as melting point and solubility. This salt form is often preferred for its enhanced stability and ease of handling as a crystalline solid[1].

Caption: Molecular structure of this compound.

Core Physical Properties: A Comparative Analysis

The physical state and key constants of this compound are highly dependent on whether it is in its free base or salt form. The data presented below has been aggregated from various chemical suppliers and databases. It is crucial to note that the racemic (a 1:1 mixture of S and R enantiomers) and single enantiomer forms share many physical properties like boiling point and density but differ in optical activity.

| Property | This compound (Free Base) | This compound HCl Salt | Racemic (±)-Pyrrolidin-3-ylmethanol |

| CAS Number | 110013-19-9[2][3] | 1316087-88-3[1] | 5082-74-6[4][5][6] |

| Molecular Formula | C₅H₁₁NO[1][2][4] | C₅H₁₂ClNO[1][2] | C₅H₁₁NO[5][6] |

| Molecular Weight | 101.15 g/mol [1][4] | 137.61 g/mol [1] | 101.15 g/mol [5][6] |

| Appearance | Solid or liquid[7] | Off-white to pale beige solid[1][2] | Colorless to light yellow liquid[8][9] |

| Melting Point | Not clearly defined; low-melting solid | 174-176 °C[1][2] | N/A (Liquid) |

| Boiling Point | ~176 °C (Predicted, similar to R/racemic)[5][10] | Decomposes | 165-176.1 °C at 760 mmHg[5][6][8] |

| Density | ~0.979 g/mL (Predicted, similar to racemic)[5] | N/A | 0.979 g/mL[5][8] |

| Flash Point | ~86 °C (Predicted, similar to racemic)[5][8] | N/A | 86 °C[5][8][9] |

| Hygroscopicity | Hygroscopic[8][10] | Hygroscopic[1][2] | Hygroscopic[8] |

Expert Insight: The free base of the (S)-enantiomer is often described as a liquid or low-melting solid, which can complicate handling and precise measurements. The HCl salt, by contrast, is a well-defined, crystalline solid with a sharp and high melting point. This thermal stability is a direct result of the strong ionic interactions within the crystal lattice, a feature absent in the free base. For applications requiring precise weight measurements and enhanced stability, the HCl salt is the superior choice.

Solubility Profile: Guiding Solvent Selection

Solubility is a critical parameter for reaction setup, purification, and formulation. The dual functionality—a polar alcohol group and a secondary amine—governs the solubility of this compound.

-

Water: The free base is slightly soluble in water[1][8][10].

-

Polar Organic Solvents: It exhibits good solubility in solvents like methanol and dimethyl sulfoxide (DMSO)[1][2].

-

Impact of Salt Formation: The hydrochloride salt shows improved water solubility compared to the free base[1]. This is a classic strategy used in drug development to enhance the aqueous solubility of amine-containing compounds. The ionic nature of the salt allows for favorable interactions with polar water molecules.

Experimental Protocol: Determining Solubility

This protocol provides a standardized method for assessing the solubility of a compound like this compound in various solvents.

-

Preparation: Weigh approximately 10 mg of the compound into a 4 mL glass vial.

-

Solvent Addition: Add the selected solvent (e.g., water, methanol, dichloromethane) in 100 µL increments.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

-

Observation: Visually inspect the solution for any undissolved solid against a dark background.

-

Equilibration: If undissolved solid remains, allow the mixture to sit for several minutes to ensure it is not slowly dissolving. Gentle heating can be applied to test for temperature effects, but results should be noted separately.

-

Quantification: Continue adding solvent until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility (e.g., mg/mL).

-

Classification: Classify the solubility based on standard pharmaceutical definitions (e.g., Very Soluble: <1 mL; Freely Soluble: 1-10 mL; Soluble: 10-30 mL; Sparingly Soluble: 30-100 mL; Slightly Soluble: 100-1000 mL).

Caption: Workflow for experimental solubility determination.

Spectroscopic and Crystallographic Properties

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum provides a definitive structural fingerprint. The protons of the hydroxymethyl group (CH₂OH) typically appear as a multiplet between 3.5 and 4.0 ppm due to the deshielding effect of the adjacent oxygen atom[1]. The protons on the pyrrolidine ring show characteristic chemical shifts and coupling patterns that confirm the heterocyclic structure[1].

-

¹³C NMR: The spectrum will show five distinct carbon signals, corresponding to the five carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

IR analysis confirms the presence of key functional groups. A prominent broad absorption band is observed in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group[1].

-

The N-H stretching vibration of the secondary amine in the pyrrolidine ring also gives a characteristic signal in this region, which is affected by protonation in the HCl salt form[1].

-

-

Crystallographic Data:

Practical Implications for Researchers: Handling and Storage

The physical properties of this compound dictate its proper handling.

-

Hygroscopicity: The compound readily absorbs moisture from the air[1][2][8][10]. This can lead to inaccuracies in weighing and may introduce water into sensitive reactions.

-

Trustworthiness Protocol: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially for anhydrous reactions. Store it in a tightly sealed container in a desiccator or a controlled-atmosphere storage cabinet at the recommended temperature of 2–8 °C[7][8][10].

-

-

Safety: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[4].

-

Expertise in Practice: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the material in a well-ventilated fume hood.

-

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13400657, (Pyrrolidin-3-yl)methanol. [Link]

-

American Elements. Pyrrolidin-3-ylmethanol | CAS 5082-74-6. [Link]

-

ChemUniverse. This compound [P66272]. [Link]

Sources

- 1. Buy this compound hydrochloride | 1316087-88-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. CAS 5082-74-6 | pyrrolidin-3-ylmethanol - Synblock [synblock.com]

- 7. This compound | 110013-19-9 [sigmaaldrich.com]

- 8. Pyrrolidin-3-ylmethanol , 95% , 5082-74-6 - CookeChem [cookechem.com]

- 9. Pyrrolidin-3-ylmethanol | 5082-74-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. (R)-Pyrrolidin-3-ylmethanol | 110013-18-8 [chemicalbook.com]

An In-depth Technical Guide to (S)-Pyrrolidin-3-ylmethanol: A Cornerstone Chiral Building Block in Modern Drug Discovery

Introduction: In the landscape of modern pharmaceutical development, the precise control of molecular architecture is not merely an academic exercise but a fundamental prerequisite for efficacy and safety. Chiral building blocks—enantiomerically pure compounds used in the synthesis of complex active pharmaceutical ingredients (APIs)—are the linchpins of stereoselective synthesis.[1][2] Among these, (S)-Pyrrolidin-3-ylmethanol has emerged as a particularly valuable scaffold. Its unique combination of a stereodefined pyrrolidine ring and a reactive hydroxymethyl group makes it a versatile intermediate for a diverse range of therapeutic agents.[3][4]

This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and process development scientists. We will delve into its critical stereochemical and structural features, methods for its analytical validation, robust synthetic strategies for achieving enantiopurity, and its proven applications in drug discovery, providing the field-proven insights necessary to leverage this molecule to its full potential.

Part 1: Molecular Profile and Stereochemical Significance

A thorough understanding of a building block's fundamental properties is the bedrock of its successful application. This section dissects the chemical structure, stereochemistry, and physicochemical properties of this compound.

Chemical Identity and Structure

This compound is a chiral heterocyclic compound featuring a five-membered saturated nitrogen-containing ring (pyrrolidine) substituted at the 3-position with a hydroxymethyl group.[3] The absolute configuration at this single chiral center is designated as (S) according to Cahn-Ingold-Prelog priority rules. It is most commonly handled and supplied as its free base or as a more stable hydrochloride salt.

Caption: 2D structure of this compound.

The Imperative of Stereochemistry

Chirality is a critical determinant of a drug's pharmacological profile. Two enantiomers (non-superimposable mirror images) of a molecule can have vastly different biological activities, with one often being therapeutic (the eutomer) while the other may be inactive or even toxic (the distomer).[2][5] The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, and its substitution pattern dictates its interaction with biological targets.[6][7]

For this compound, the (S)-configuration at the C3 position is not arbitrary; it is a deliberate design element. This specific spatial arrangement of the hydroxymethyl group preorganizes the molecule to fit into chiral binding pockets of enzymes or receptors with high specificity.[3] This enantiomeric purity enhances selectivity, increases potency, and minimizes potential off-target effects that could arise from the (R)-enantiomer, making it a superior choice over a racemic mixture in drug development.[3][5]

Physicochemical Properties

The physical properties of a building block dictate its handling, storage, and reaction conditions.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | [3][8] |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol | [3][8][9] |

| CAS Number | 110013-19-9 | 1316087-88-3 | [3][8] |

| Appearance | Colorless to yellow liquid | Off-white to pale beige solid | [3][4][10] |

| Melting Point | N/A | 174-176 °C | [3][10] |

| Boiling Point | 176.1 °C at 760 mmHg | N/A | [11] |

| Solubility | Soluble in organic solvents | Slightly soluble in water; soluble in methanol, DMSO | [3][10] |

| Special Properties | - | Hygroscopic (absorbs moisture from air) | [3][10] |

Part 2: Analytical Validation and Quality Control

Confirming the identity, structure, and enantiomeric purity of this compound is a non-negotiable step in its use. A multi-technique analytical approach forms a self-validating system for quality assurance.

-

Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. A broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibration of the alcohol.[3] For the hydrochloride salt, N-H stretching absorptions are also prominent, confirming the protonation of the pyrrolidine nitrogen.[3]

-

Mass Spectrometry (MS): Mass spectrometry validates the molecular weight. For the free base, the molecular ion peak is expected at an m/z of 101.[3] High-resolution mass spectrometry (HRMS) can provide the precise molecular formula. Fragmentation patterns, often involving the loss of the hydroxymethyl group (-CH₂OH), further corroborate the structure.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen framework, confirming its constitution and purity. While specific chemical shifts depend on the solvent and conditions, the spectra will show characteristic signals for the protons and carbons of the pyrrolidine ring and the hydroxymethyl substituent.

-

Chiral Purity Analysis: Establishing enantiomeric excess (e.e.) is paramount. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification.

Part 3: Stereoselective Synthesis Methodologies

The practical utility of this compound hinges on the ability to synthesize it in high enantiomeric purity. The pharmaceutical industry has moved decisively away from racemic drugs, creating a strong demand for efficient, stereoselective synthetic methods.[12][13]

Caption: High-level overview of synthetic routes.

Chiral Pool Synthesis

This strategy leverages the abundance of enantiomerically pure starting materials from nature, such as amino acids or sugars.[1][3] For pyrrolidine derivatives, L-proline is an ideal starting point. The synthesis involves the chemical modification of L-proline while preserving the integrity of its inherent stereocenter. A common route is the reduction of the carboxylic acid group of L-proline to a primary alcohol, yielding the related compound (S)-prolinol, which can then be further modified.

-

Causality: By starting with a molecule that is already 100% enantiomerically pure, the stereochemistry of the final product is predetermined. This approach is often atom-economical and avoids the need for chiral resolutions or complex asymmetric catalysts, making it a trusted and robust method in process chemistry.

Asymmetric Synthesis

Asymmetric synthesis creates the desired stereocenter from an achiral or racemic precursor through the use of a chiral influence.[3] This can be a chiral catalyst, reagent, or auxiliary that lowers the activation energy for the formation of the desired (S)-enantiomer over the (R)-enantiomer.[13] Methods relevant to pyrrolidine synthesis include:

-

Catalytic Asymmetric Hydrogenation: The reduction of a prochiral precursor using a hydrogen source and a chiral metal catalyst (e.g., based on Ruthenium or Rhodium).[13]

-

Asymmetric [3+2] Cycloaddition: The reaction of an azomethine ylide with an electron-deficient alkene, catalyzed by a chiral metal complex, to construct the pyrrolidine ring enantioselectively.[6][14]

-

Causality: The chiral catalyst forms a transient, diastereomeric complex with the substrate. This complex orients the substrate in a specific way, directing the incoming reagent to attack from one face preferentially, thereby inducing high enantioselectivity.

Representative Experimental Protocol

The following is a representative multi-step synthesis adapted from literature, starting from dimethyl itaconate.[15] This method illustrates the construction of the chiral pyrrolidine ring followed by functional group manipulation.

Step 1: Asymmetric Michael Addition and Cyclization

-

Objective: To establish the chiral center via a conjugate addition followed by intramolecular cyclization.

-

Procedure: a. Dissolve dimethyl itaconate (1.0 eq) in methanol. b. Add (R)-1-phenylethylamine (1.0 eq) at room temperature and stir for 18 hours. The chiral amine acts as a chiral auxiliary. c. Concentrate the mixture under reduced pressure. d. Dissolve the residue in toluene, add p-toluenesulfonic acid (0.1 eq), and reflux for 16 hours to induce cyclization into the lactam (pyrrolidinone). e. Purify the resulting diastereomers by silica gel column chromatography to isolate the desired (3S, 1'R)-isomer.

-

Rationale: The chiral amine adds to the Michael acceptor, and the subsequent cyclization yields a diastereomeric mixture of pyrrolidinones. The R-configuration of the amine directs the stereochemistry at the C3 position, allowing for the separation of the desired (3S) intermediate.

Step 2: Reduction of Lactam and Ester

-

Objective: To reduce both the amide (lactam) and the ester functional groups to an amine and an alcohol, respectively.

-

Procedure: a. Prepare a slurry of lithium aluminum hydride (LiAlH₄, 2.1 eq) in an anhydrous ether solvent (e.g., cyclopentyl methyl ether) under a nitrogen atmosphere at 0 °C. b. Slowly add a solution of the purified (3S)-pyrrolidinone-3-carboxylate from Step 1. c. Allow the mixture to stir and gradually warm to room temperature for 1 hour. d. Carefully quench the reaction at 0 °C by the sequential addition of saturated aqueous sodium sulfate solution. e. Filter the resulting solids and concentrate the filtrate to yield ((3S)-1-((1R)-1-phenylethyl)pyrrolidin-3-yl)methanol.

-

Rationale: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing both esters and amides simultaneously to their corresponding alcohols and amines.

Step 3: Deprotection (Removal of Chiral Auxiliary)

-

Objective: To remove the phenylethyl group from the pyrrolidine nitrogen to yield the final product.

-

Procedure: This step is typically achieved by catalytic hydrogenolysis. a. Dissolve the product from Step 2 in methanol. b. Add a palladium on carbon catalyst (e.g., 10% Pd/C). c. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS). d. Filter the catalyst through Celite and concentrate the filtrate to obtain crude this compound.

-

Rationale: The benzyl C-N bond is susceptible to cleavage by hydrogenolysis, a mild method that typically does not affect other functional groups like the alcohol or the aliphatic amine.

Part 4: Applications in Drug Discovery

This compound is not just a chemical curiosity; it is a validated and frequently employed building block in the synthesis of high-value pharmaceutical agents.[3] Its utility stems from its ability to introduce the stereodefined 3-substituted pyrrolidine motif, a privileged scaffold in medicinal chemistry.[3][16]

Caption: Role of this compound in drug synthesis.

Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A prominent application of this compound is in the synthesis of DPP-4 inhibitors, a class of oral anti-hyperglycemic agents used to treat type 2 diabetes.[3] The pyrrolidine scaffold is crucial for binding to the S1 pocket of the DPP-4 enzyme. The (S)-stereochemistry and the substituent derived from the hydroxymethyl group are critical for achieving high potency and selectivity. For example, fluorinated pyrrolidine derivatives synthesized from this building block have been investigated as potent DPP-4 inhibitors.[3]

Other Therapeutic Areas

The versatility of the pyrrolidine scaffold means that derivatives of this compound are explored in a wide array of therapeutic areas:

-

Central Nervous System (CNS) Agents: The pyrrolidine ring is a common feature in molecules designed to cross the blood-brain barrier, making it useful for developing drugs targeting CNS receptors.[3]

-

Antiviral and Anticancer Agents: Stereoselective synthesis of pyrrolidine derivatives is a key strategy in the development of drugs for viral infections (e.g., Hepatitis C) and various cancers.[16][17][18]

Conclusion and Future Outlook

This compound stands as a testament to the power of stereochemistry in modern drug design. Its well-defined three-dimensional structure, combined with its versatile chemical handles, provides an ideal starting point for the synthesis of complex, single-enantiomer drugs. As the pharmaceutical industry continues to pursue targets that demand high specificity and novel molecular architectures, the demand for high-quality, enantiomerically pure building blocks like this compound will only intensify. Future research will likely focus on developing even more efficient and sustainable catalytic methods for its synthesis, further cementing its role as an indispensable tool for medicinal chemists worldwide.

References

- This compound hydrochloride | 1316087-88-3. (2023). Smolecule.

- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.

- How Chiral Building Blocks Drive Advances in Drug Discovery. (2025). AiFChem.

- The Role of Chiral Building Blocks in Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis of chiral building blocks for use in drug discovery. PubMed.

- CAS 1316087-88-3 | this compound hydrochloride. Alchem Pharmtech.

- This compound | 110013-19-9. Sigma-Aldrich.

- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2025).

- (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure. Benchchem.

- How to prepare this compound?. Guidechem.

- (Pyrrolidin-3-yl)methanol | C5H11NO. PubChem - NIH.

- Pyrrolidin-3-ylmethanol | CAS 5082-74-6. AMERICAN ELEMENTS.

- The Chemical Properties and Synthesis of this compound. (2025).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI.

- (S)-(+)-2-Pyrrolidinemethanol 97 23356-96-9. Sigma-Aldrich.

- This compound [P66272]. ChemUniverse.

- Synthesis of unique pyrrolidines for drug discovery. Enamine.

- Synthesis of (S)-pyrrolidin-2-ylmethanol derivative.

- (3S)-pyrrolidin-3-ylmethanol hydrochloride. Santa Cruz Biotechnology.

- Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Organic Chemistry Portal.

- This compound. Sigma-Aldrich.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). PMC - NIH.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound hydrochloride | 1316087-88-3 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 6. enamine.net [enamine.net]

- 7. researchgate.net [researchgate.net]

- 8. chemuniverse.com [chemuniverse.com]

- 9. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. americanelements.com [americanelements.com]

- 12. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines [organic-chemistry.org]

- 15. Page loading... [guidechem.com]

- 16. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for (S)-Pyrrolidin-3-ylmethanol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-Pyrrolidin-3-ylmethanol

Introduction

This compound is a chiral heterocyclic compound of significant interest within medicinal chemistry and drug development.[1] Its pyrrolidine scaffold is a prevalent motif in numerous biologically active molecules, and the chiral hydroxymethyl substituent provides a crucial anchor point for further synthetic modifications.[1][2] Accurate and unambiguous structural confirmation is paramount for any research or development program utilizing this building block. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to verify the identity, purity, and structure of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure robust and reliable characterization.

Molecular Structure and Properties

A foundational understanding of the molecule's structure is essential before delving into its spectroscopic signatures.

-

IUPAC Name: [(3S)-pyrrolidin-3-yl]methanol

-

Stereochemistry: The (S) designation indicates the absolute configuration at the chiral center, C3.[1]

The following diagram illustrates the structure with conventional atom numbering for consistent reference in spectroscopic assignments.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Expertise & Rationale: Experimental Design

The choice of a deuterated solvent is the critical first step. This compound is soluble in polar solvents like water, methanol, and DMSO.[1] Deuterium oxide (D₂O) is an excellent choice as it readily exchanges with the labile N-H and O-H protons, simplifying the spectrum by removing their signals and associated couplings. However, to observe these protons, a solvent like DMSO-d₆ or CDCl₃ would be necessary. For this guide, we will focus on data typically acquired in a non-exchanging solvent to present the complete proton picture, with notes on D₂O exchange.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol provides a self-validating workflow for obtaining high-quality NMR data.

-

Sample Preparation:

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Perform standard instrument shimming procedures to optimize magnetic field homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum (e.g., using a 400 MHz or higher field instrument). A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

(Optional) D₂O Shake: Add a single drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum to confirm the N-H and O-H proton signals, which will disappear upon exchange.

-

¹H NMR Data Interpretation

The proton NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts are influenced by the electronegative nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Assigned Proton | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

|---|---|---|---|---|

| -OH | 4.5 - 5.5 | Broad Singlet | - | Labile proton, position is concentration and solvent dependent. Disappears with D₂O exchange. |

| -NH | 2.5 - 3.5 | Broad Singlet | - | Labile proton, position is solvent dependent. Disappears with D₂O exchange. |

| H6 (CH₂OH) | 3.5 - 4.0 | Multiplet | ~5-7 | Protons are diastereotopic and adjacent to both a chiral center (C3) and an electronegative oxygen, resulting in a downfield shift.[1] |

| H2, H5 (CH₂-N) | 2.8 - 3.4 | Multiplet | ~6-10 | Protons adjacent to the electronegative nitrogen atom are deshielded and shifted downfield. |

| H3 (CH) | 2.2 - 2.8 | Multiplet | - | Methine proton at the chiral center, coupled to adjacent CH₂ groups. |

| H4 (CH₂) | 1.6 - 2.2 | Multiplet | ~6-8 | Aliphatic protons on the pyrrolidine ring, appearing most upfield. |

Note: The exact chemical shifts and coupling patterns can be complex due to the non-planar, puckered conformation of the pyrrolidine ring and potential second-order effects. Vicinal coupling constants in five-membered rings are highly dependent on the ring's conformation.[6][7][8]

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Assigned Carbon | Chemical Shift (δ, ppm) Range | Rationale for Assignment |

|---|---|---|

| C6 (CH₂OH) | 65 - 70 | Carbon directly attached to the highly electronegative oxygen atom is significantly deshielded. |

| C2, C5 (CH₂-N) | 45 - 55 | Carbons adjacent to the nitrogen atom are deshielded relative to a standard alkane. |

| C3 (CH) | 38 - 45 | The chiral methine carbon, shifted downfield by the hydroxymethyl substituent. |

| C4 (CH₂) | 25 - 30 | The aliphatic carbon furthest from the heteroatoms appears at the most upfield position. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Rationale: Experimental Design

For a viscous liquid or solid like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[9][10] It requires minimal sample preparation, is non-destructive, and minimizes issues with sample thickness that can arise with traditional transmission methods using salt plates.[9] The resulting spectrum will clearly show absorptions from the hydroxyl and amine groups.

Experimental Protocol: FTIR-ATR Acquisition

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization checks.

-

Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, non-abrasive wipe.[11] Record a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 drops or a few milligrams of solid) of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are averaged to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent to prevent cross-contamination.

Data Analysis and Interpretation

The IR spectrum is dominated by strong, broad absorptions characteristic of the alcohol and secondary amine functional groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) Range | Intensity | Vibration Assignment | Functional Group |

|---|---|---|---|

| 3200 - 3600 | Strong, Broad | O-H Stretch (H-bonded) | Alcohol (-OH) |

| 3200 - 3400 | Medium, Broad | N-H Stretch | Secondary Amine (-NH) |

| 2850 - 2960 | Medium-Strong | C-H Stretch | Aliphatic (CH, CH₂) |

| 1050 - 1150 | Strong | C-O Stretch | Primary Alcohol |

-

Key Interpretive Insights: The most prominent feature is the very broad band above 3200 cm⁻¹, which arises from the O-H stretching vibration of the alcohol group.[1][9] Its breadth is a direct result of intermolecular hydrogen bonding. This band often overlaps with the N-H stretch of the secondary amine.[12] The strong absorption in the 1050-1150 cm⁻¹ region is diagnostic for the C-O single bond stretch of the primary alcohol.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Expertise & Rationale: Experimental Design

Electron Ionization (EI) is a standard, high-energy ionization technique that induces reproducible fragmentation. This fragmentation is invaluable for structural confirmation, as the resulting fragments are characteristic of the molecule's structure. For this compound, we expect fragmentation pathways typical for both cyclic amines and primary alcohols.[14][15]

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet if analyzing for purity.

-

Ionization: Bombard the sample with a high-energy electron beam (standardized at 70 eV) in the ion source. This will eject an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Data Analysis and Interpretation

The mass spectrum will confirm the molecular weight and reveal key structural motifs through predictable fragmentation.

-

Molecular Ion (M⁺•): The molecular ion peak for the free base is expected at m/z 101 , corresponding to the molecular formula C₅H₁₁NO.[1] According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[14]

Table 4: Major Fragment Ions in EI-MS

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 101 | [C₅H₁₁NO]⁺• | Molecular Ion (M⁺•) |

| 70 | [C₄H₈N]⁺ | α-cleavage: Loss of the hydroxymethyl radical (•CH₂OH) |

| 57 | [C₃H₅N]⁺• | Ring cleavage and subsequent fragmentation |

| 30 | [CH₄N]⁺ | Cleavage of the β-bond, forming [CH₂=NH₂]⁺ |

The most significant fragmentation pathway for cyclic amines and alcohols is alpha-cleavage—the breaking of a bond adjacent to the heteroatom.[14][16][17] For this compound, this involves the cleavage of the C3-C6 bond, leading to the loss of the hydroxymethyl radical (•CH₂OH, mass 31), resulting in a stable iminium ion fragment at m/z 70. This is often the base peak in the spectrum.

Figure 2: Primary EI-MS fragmentation pathway for this compound.

Summary and Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust and multi-faceted confirmation of its chemical identity.

-

NMR Spectroscopy definitively establishes the carbon-hydrogen framework and the connectivity of the pyrrolidine ring and hydroxymethyl substituent.

-

IR Spectroscopy rapidly confirms the presence of the critical alcohol (-OH) and secondary amine (-NH) functional groups through their characteristic vibrational absorptions.

-

Mass Spectrometry verifies the correct molecular weight (101 amu) and reveals a predictable fragmentation pattern dominated by the loss of the hydroxymethyl group, consistent with its structure.

Together, these three techniques form a self-validating system for the unambiguous characterization of this compound, ensuring its quality and integrity for use in research and drug development applications. The data and protocols outlined in this guide provide a reliable reference for scientists requiring rigorous analytical validation.

References

- Smolecule. (2023, August 15). Buy this compound hydrochloride | 1316087-88-3.

-

PubChem. (Pyrrolidin-3-yl)methanol. National Institutes of Health. [Link]

- Whitman College.

- Drawell. (2025, April 2).

-

ResearchGate. Table 3. Ring coupling values of the 2,5-disubstituted pyrrolidines. [Link]

- BenchChem. (2025, October 17). The Chemical Properties and Synthesis of this compound.

- Polymer Chemistry Characterization Lab.

- University of the West Indies.

-

YouTube. (2025, October 2). FT IR and Calibration Curve to Calculate Alcohol Content (USF). [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

Truman State University. NMR Solvent Properties. [Link]

-

Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338-47. [Link]

-

University of California, Davis. IR Absorption Table. [Link]

-

University of Bath. (2024, May 24). Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

-

Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. [Link]

Sources

- 1. Buy this compound hydrochloride | 1316087-88-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic & NMR Solvents in Riyadh | Organic & NMR Solvent Saudi [nassguard.sa]

- 5. chemlab.truman.edu [chemlab.truman.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. On the configuration of five-membered rings: a spin-spin coupling constant approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. youtube.com [youtube.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. GCMS Section 6.15 [people.whitman.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. people.whitman.edu [people.whitman.edu]

- 17. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to (S)-Pyrrolidin-3-ylmethanol: Sourcing, Quality Control, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (S)-Pyrrolidin-3-ylmethanol in Drug Discovery

This compound, a chiral heterocyclic compound, is a valued scaffold in the synthesis of pharmacologically active molecules.[1] Its five-membered pyrrolidine ring offers a three-dimensional structure that can effectively explore pharmacophore space, a desirable trait in drug design.[2][3] The specific stereochemistry of the (S)-enantiomer is crucial, as biological activity is often highly dependent on the molecule's configuration, leading to enhanced selectivity and potency.[1][3]

This guide will navigate the complexities of sourcing this key intermediate, establishing stringent quality control measures, and understanding its role in the development of novel therapeutics.

Commercial Availability and Supplier Landscape

This compound is commercially available in two primary forms: the free base (CAS No. 110013-19-9) and the more common hydrochloride salt (CAS No. 1316087-88-3).[1][4][5] The hydrochloride salt is often preferred for its improved stability and handling characteristics, being a solid with a melting point in the range of 174-176 °C.[1][6] The free base is a liquid. Both forms are offered by a range of suppliers, from those specializing in research quantities to those capable of bulk and commercial-scale production.

Key Suppliers and Comparative Analysis

A multitude of chemical suppliers list this compound in their catalogs. The choice of supplier should be guided by the scale of the research or development project, purity requirements, and the availability of comprehensive documentation. Below is a comparative table of representative suppliers.

| Supplier | Product Form(s) | Purity | Available Quantities | Documentation |

| Sigma-Aldrich | Free Base, HCl Salt | ≥95% | Research Scale (mg to g) | SDS, CoA |

| Ambeed, Inc. | HCl Salt | Not specified | Research to Bulk | Inquiry for details |

| BOC Sciences | HCl Salt | Not specified | Research to Bulk | Inquiry for details |

| Alchem Pharmtech | HCl Salt | 95% | 1g to 100g | Inquiry for details |

| Parchem | HCl Salt | Not specified | Bulk specialty chemicals | Inquiry for details |

| Tokyo Chemical Industry (TCI) | Free Base | >95.0% (GC) | 200mg to 1g | SDS, Specifications, CoA |

| Santa Cruz Biotechnology | HCl Salt | Not specified | Research Scale | SDS, CoA |

| American Elements | Free Base | Can be produced to various grades (e.g., high purity, pharmaceutical) | Research to Bulk | SDS, CoA |

Supplier Evaluation Workflow

Selecting a supplier is a critical step that impacts the quality and reproducibility of research. A systematic approach is recommended.

Caption: A workflow for systematic supplier evaluation and qualification.

Synthesis, Purity, and Quality Control

A thorough understanding of the synthetic routes to this compound is essential for anticipating potential impurities and designing appropriate analytical controls.

Common Synthetic Pathways

Several methods are employed for the synthesis of this compound, each with its own advantages and potential impurity profiles.[1]

-

Asymmetric Synthesis: This is often the preferred route for achieving high enantiomeric purity. One documented method starts from dimethyl itaconate, proceeding through a five-step reaction sequence to yield the target compound.[7]

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to ensure the desired stereochemistry.[1]

-

From Pyrrolidine: A less stereospecific method involves the reaction of pyrrolidine with formaldehyde followed by a reduction step.[1] This route would require a subsequent chiral resolution step to isolate the (S)-enantiomer, which can introduce other impurities.

Impurity Profile

Potential impurities may include the (R)-enantiomer, residual solvents, starting materials, and by-products from the specific synthetic route. For instance, synthesis from dimethyl itaconate may leave traces of reagents like lithium aluminum hydride or imidazole.[7]

Quality Control Protocols: A Self-Validating System

It is imperative to perform in-house quality control on all incoming batches of this compound to ensure consistency and prevent downstream failures.

Protocol 1: Identity and Purity Verification via NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, in an NMR tube.

-

¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals (HCl salt in D₂O): The spectrum should show characteristic peaks corresponding to the pyrrolidine ring protons and the hydroxymethyl group. The chemical shifts will be influenced by the solvent and pH.

-

-

¹³C NMR Acquisition: Acquire a carbon NMR spectrum.

-

Expected Signals: The spectrum should show five distinct carbon signals, confirming the presence of all carbons in the molecule.

-

-

Data Analysis: Compare the acquired spectra with a reference spectrum or literature data to confirm the structure. The absence of significant unassigned peaks is indicative of high purity.

Protocol 2: Functional Group Confirmation via Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or use a diamond ATR accessory.

-

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Confirm the presence of key functional groups by identifying their characteristic absorption bands.[1]

-

O-H Stretch: A broad band in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group.

-

N-H Stretch: A band in the 3300-3500 cm⁻¹ region (for the free base) or broader absorptions associated with the ammonium salt in the hydrochloride form.

-

C-H Stretch: Bands just below 3000 cm⁻¹.

-

Protocol 3: Enantiomeric Purity Assessment via Chiral HPLC

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., Chiralpak IA, IB, or IC).

-

Mobile Phase Optimization: Develop an isocratic mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis: Inject the sample and a racemic standard. The method should provide baseline separation of the (S) and (R) enantiomers.

-

Quantification: Calculate the enantiomeric excess (% ee) by integrating the peak areas of the two enantiomers. A purity of >98% ee is typically required for pharmaceutical applications.

Applications in Research and Drug Development

This compound serves as a versatile building block for more complex molecules, primarily in the pharmaceutical industry.[1]

Caption: Key application areas for this compound.

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

A notable application is in the synthesis of fluorinated pyrrolidine derivatives, which are investigated as potential inhibitors of DPP-4.[1] DPP-4 is an enzyme involved in glucose regulation, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[1]

Central Nervous System (CNS) Agents

The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system. The chirality of this compound makes it a valuable precursor for developing agents with high selectivity for specific CNS receptors.[1]

A Versatile Chiral Pool Intermediate

The pyrrolidine moiety is found in numerous FDA-approved drugs. As such, this compound is a key starting material for creating libraries of novel, substituted pyrrolidines for high-throughput screening in drug discovery campaigns. Its hydroxyl and amine functionalities allow for a wide range of chemical modifications.[1]

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of this compound.

-

Safety Precautions: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.[9]

-

Storage Conditions: The hydrochloride salt is hygroscopic, meaning it can absorb moisture from the air.[1][6] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[10][11]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations. This typically involves an approved waste disposal plant.[9]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic asset in the pursuit of novel therapeutics. Its value is intrinsically linked to its stereochemical purity. Therefore, a rigorous approach to supplier selection, incoming material qualification, and an in-depth understanding of its chemical properties are not merely best practices—they are prerequisites for successful and reproducible research and development. This guide provides the foundational knowledge and practical protocols to empower scientists to source and utilize this critical building block with confidence and scientific integrity.

References

-

PubChem. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657. National Institutes of Health. [Link]

-

ChemUniverse. This compound [P66272]. [Link]

-

American Elements. Pyrrolidin-3-ylmethanol | CAS 5082-74-6. [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Autech Industry Co.,Ltd. (2025, October 17). The Chemical Properties and Synthesis of this compound. [Link]

-

ResearchGate. Synthesis of (S)-pyrrolidin-2-ylmethanol. [Link]

-

MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

PubMed. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

Sources

- 1. Buy this compound hydrochloride | 1316087-88-3 [smolecule.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. nbinno.com [nbinno.com]

- 7. Page loading... [guidechem.com]

- 8. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. achmem.com [achmem.com]

- 11. fishersci.com [fishersci.com]

Core Molecular Identity and Physicochemical Profile

An In-Depth Technical Guide to (S)-Pyrrolidin-3-ylmethanol for Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. We will delve into its core chemical identity, stereospecific synthesis, analytical validation, and its critical role as a versatile chiral building block in modern pharmaceutical development.

This compound is a chiral heterocyclic compound valued for its distinct three-dimensional structure, which is a key feature in designing stereospecific drugs.[1][2] The molecule consists of a five-membered saturated pyrrolidine ring with a hydroxymethyl group at the C3 position. The "(S)" designation defines the absolute stereochemistry at this chiral center, a critical parameter for biological activity, as enantiomers often exhibit significantly different pharmacological and toxicological profiles.[1]

The compound is most commonly available as a free base or as a hydrochloride (HCl) salt to improve handling and solubility.[1][3] The primary amine within the pyrrolidine ring readily protonates, making the HCl salt more stable and water-soluble than the free base.[1]

Table 1: Comparative Physicochemical Properties

| Property | This compound (Free Base) | This compound HCl | Justification & Expert Insight |

| CAS Number | 110013-19-9[4] | 1316087-88-3[1][5][6] | It is crucial to use the correct CAS number for procurement and regulatory documentation, as they represent distinct chemical entities. |

| Molecular Formula | C₅H₁₁NO[1][4] | C₅H₁₂ClNO[1] | The HCl salt incorporates a molecule of hydrogen chloride. |

| Molecular Weight | 101.15 g/mol [1][7] | 137.61 g/mol [1] | The addition of HCl increases the molecular weight, which must be accounted for in stoichiometric calculations. |

| Appearance | Colorless to yellow-brown liquid[8] | Off-white to pale beige solid[1] | Salt formation typically results in a crystalline solid with higher thermal stability. |

| Melting Point | Not widely reported (liquid at STP) | 174-176 °C[1] | The ionic interactions in the HCl salt create a stable crystal lattice, resulting in a distinct and higher melting point. |

| Solubility | Soluble in polar organic solvents | Slightly soluble in water; soluble in methanol, DMSO.[1] | The ionic nature of the HCl salt enhances aqueous solubility, a desirable trait for certain reaction conditions and biological assays. |

| Hygroscopicity | N/A | Hygroscopic[1] | The salt form can absorb atmospheric moisture. Proper storage in a desiccator or under an inert atmosphere is required to maintain sample integrity. |

Stereoselective Synthesis: A Protocol Driven by Mechanistic Control

The synthesis of enantiomerically pure this compound is paramount. Contamination with the (R)-enantiomer can lead to off-target effects or reduced efficacy in the final active pharmaceutical ingredient (API). While several routes exist, a common and illustrative strategy begins with a readily available chiral precursor.[1][3]

Here, we detail a validated multi-step synthesis starting from Dimethyl Itaconate, which establishes the chiral center early and carries it through the synthesis.

Experimental Protocol: Multi-Step Synthesis

Objective: To synthesize this compound with high enantiomeric purity.

Step 1: Asymmetric Michael Addition & Cyclization

-

Reaction: Dimethyl itaconate is reacted with (R)-1-phenylethylamine. The amine undergoes a conjugate addition to the double bond, followed by an intramolecular cyclization to form the pyrrolidinone ring.

-

Procedure:

-

Dissolve dimethyl itaconate (1.0 eq) in methanol.

-

Add (R)-1-phenylethylamine (1.0 eq) at room temperature and stir for 18 hours.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in toluene, add p-toluenesulfonic acid (0.1 eq), and reflux for 16 hours to drive the cyclization.

-

Purify via silica gel column chromatography to isolate the desired (3S, 1'R)-pyrrolidinone diastereomer.[9]

-

-

Causality: Using a chiral amine ((R)-1-phenylethylamine) directs the stereochemistry of the addition, creating a specific diastereomer. The subsequent purification separates this desired product from other stereoisomers formed, ensuring high stereochemical fidelity for the subsequent steps.

Step 2: Reduction of Ester and Amide

-

Reaction: The ester and amide functionalities of the pyrrolidinone are reduced to alcohols and amines, respectively, using a powerful reducing agent.

-

Procedure:

-

Prepare a slurry of Lithium Aluminum Hydride (LiAlH₄, 2.1 eq) in an anhydrous ether solvent (e.g., CPME) under a nitrogen atmosphere at 0°C.

-

Slowly add a solution of the purified pyrrolidinone from Step 1.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Carefully quench the reaction at 0°C by the sequential addition of saturated aqueous sodium sulfate solution.

-

Filter the resulting solid and concentrate the filtrate to yield ((3S)-1-((1R)-1-phenylethyl)pyrrolidin-3-yl)methanol.[9]

-

-

Causality: LiAlH₄ is a potent, non-selective reducing agent capable of reducing both the ester and the cyclic amide (lactam) in a single step. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

Step 3: Deprotection of the Chiral Auxiliary

-

Reaction: The (R)-1-phenylethyl group, which served to direct the stereochemistry, is now removed via hydrogenolysis to yield the final product.

-

Procedure:

-

Dissolve the product from Step 2 in methanol.

-

Add a palladium on carbon (Pd/C, 10 wt. %) catalyst.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the catalyst through Celite and concentrate the filtrate to yield crude this compound.

-

-

Causality: Catalytic hydrogenation is a standard method for removing benzyl-type protecting groups. The palladium catalyst facilitates the cleavage of the C-N bond, releasing the free secondary amine of the pyrrolidine ring.

This workflow is a prime example of a self-validating protocol. The separation of diastereomers in Step 1 is a critical quality control point that ensures the stereochemical integrity of the final product.

Caption: Stereoselective synthesis workflow for this compound.

Analytical Characterization and Quality Control

Confirming the identity, purity, and enantiomeric excess of this compound is non-negotiable. A suite of analytical techniques must be employed.

Table 2: Spectroscopic and Chromatographic Data

| Technique | Expected Result & Interpretation |

| ¹H NMR | The spectrum will show characteristic peaks for the pyrrolidine ring protons and a multiplet for the hydroxymethyl protons around 3.5-4.0 ppm, deshielded by the adjacent oxygen atom.[1] |

| ¹³C NMR | Confirms the carbon skeleton, with distinct signals for the five carbons of the molecule. |

| IR Spectroscopy | A broad absorption band in the 3200-3600 cm⁻¹ region indicates the O-H stretch of the alcohol. The N-H stretch of the secondary amine is also characteristic.[1] |

| Mass Spectrometry | The molecular ion peak for the free base should appear at m/z 101. Fragmentation patterns, such as the loss of the hydroxymethyl group, further confirm the structure.[1] |

| Chiral HPLC | This is the gold-standard for determining enantiomeric purity. Using a chiral stationary phase, the (S) and (R) enantiomers can be separated and quantified, allowing for precise measurement of enantiomeric excess (%ee). |

Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (%ee) of a synthesized batch of this compound.

-

Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

-

Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic additive like diethylamine (DEA) to improve peak shape for the amine. A typical starting ratio is 90:10 (Hexane:IPA) + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Analysis:

-

Inject a certified racemic standard of Pyrrolidin-3-ylmethanol to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the synthesized sample.

-

Integrate the peak areas for both enantiomers.

-

Calculate %ee using the formula: %ee = ([Area(S) - Area(R)] / [Area(S) + Area(R)]) * 100.

-

-

Trustworthiness: This protocol is self-validating because it relies on a comparison to a known racemic standard. The separation and quantification of both enantiomers provide a direct and unambiguous measure of stereochemical purity.

Applications in Drug Discovery: A Scaffold for Innovation

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs.[2][10] Its non-planar, sp³-rich structure allows for better exploration of three-dimensional protein binding pockets compared to flat, aromatic rings.[2] this compound serves as a key intermediate for introducing this valuable moiety into larger, more complex molecules.[1]

Key Therapeutic Areas:

-

Type 2 Diabetes (DPP-4 Inhibitors): this compound and its derivatives are used as building blocks for Dipeptidyl Peptidase IV (DPP-4) inhibitors.[1] DPP-4 is an enzyme that deactivates incretin hormones, which are responsible for stimulating insulin release. Inhibiting DPP-4 prolongs the action of these hormones, leading to better glycemic control.[1]

-

Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is a common feature in drugs targeting CNS receptors.[1] The specific stereochemistry of the (S)-enantiomer can enhance selectivity and potency for these targets.[1]

-

Antiviral and Anticancer Agents: The unique 3D shape of substituted pyrrolidines makes them attractive for designing inhibitors of enzymes like proteases and kinases, which are common targets in antiviral and oncology research.[2]

Caption: Mechanism of action for DPP-4 inhibitors in Type 2 Diabetes.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Hazards: this compound and its salts are classified as irritants. They can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[11]

-

Handling: Avoid creating dust if using the solid HCl salt. For the hygroscopic HCl salt, handle quickly and store in a tightly sealed container, preferably in a desiccator or glove box.[1][11]

-

Spills: In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with water for at least 15 minutes.[11][12]

References

-

(Pyrrolidin-3-yl)methanol | C5H11NO. PubChem, National Institutes of Health. Available at: [Link]

-

Pyrrolidin-3-ylmethanol | CAS 5082-74-6. AMERICAN ELEMENTS. Available at: [Link]

-

(3S)-pyrrolidin-3-ol | C4H9NO. PubChem, National Institutes of Health. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Available at: [Link]

-

The Chemical Properties and Synthesis of this compound. (2025). Available at: [Link]

-

Synthesis of (S)-pyrrolidin-2-ylmethanol. ResearchGate. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. Available at: [Link]

-

Pyrrolidine. NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

Safe Handling of Hazardous Drugs. (2025). Duke Safety. Available at: [Link]

Sources

- 1. Buy this compound hydrochloride | 1316087-88-3 [smolecule.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 110013-19-9 [sigmaaldrich.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. parchem.com [parchem.com]

- 7. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Page loading... [guidechem.com]

- 10. enamine.net [enamine.net]

- 11. fishersci.com [fishersci.com]

- 12. safety.duke.edu [safety.duke.edu]

Molecular weight and formula of (S)-Pyrrolidin-3-ylmethanol

An In-Depth Technical Guide to (S)-Pyrrolidin-3-ylmethanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a chiral heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a versatile building block, its value is rooted in the prevalence of the pyrrolidine scaffold, a five-membered nitrogen heterocycle that is a core structural motif in numerous FDA-approved drugs.[1][2] The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical advantage in designing molecules with high target specificity and optimized pharmacological profiles.[2]

The "(S)" stereochemical designation at the 3-position is not a trivial feature; it is fundamental to the molecule's utility. In drug development, enantiomers of a chiral compound often exhibit vastly different potency, efficacy, and toxicity profiles. Therefore, access to enantiomerically pure building blocks like this compound is essential for the stereoselective synthesis of new chemical entities. This guide provides a comprehensive technical overview of its chemical properties, validated synthesis and analysis protocols, and key applications, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical Properties

This compound is a chiral alcohol featuring a pyrrolidine ring.[3] It is most commonly handled and supplied as its hydrochloride salt, which offers enhanced stability and ease of handling compared to the free base. The hygroscopic nature of the salt form necessitates storage in a dry, sealed environment to prevent moisture absorption.[3][4]

| Property | This compound (Free Base) | This compound HCl (Salt) | Reference(s) |

| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO | [4][5][6][7][8] |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol | [4][5][6][7][8] |

| CAS Number | 110013-19-9 | 1316087-88-3 | [4][5][9] |

| Appearance | - | Off-white to pale beige solid | [4] |

| Melting Point | Not widely reported | 174-176 °C | [4] |

| Solubility | - | Slightly soluble in water; soluble in methanol, DMSO | [4] |

Molecular Structure

The structure consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) substituted at the 3-position with a hydroxymethyl (-CH₂OH) group. The carbon atom at the 3-position is the stereogenic center.

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound hydrochloride | 1316087-88-3 [smolecule.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. americanelements.com [americanelements.com]

- 7. CAS 5082-74-6 | pyrrolidin-3-ylmethanol - Synblock [synblock.com]

- 8. scbt.com [scbt.com]

- 9. alchempharmtech.com [alchempharmtech.com]

An In-depth Technical Guide to the Safe Handling of (S)-Pyrrolidin-3-ylmethanol for Research and Development

This guide provides comprehensive safety and handling protocols for (S)-Pyrrolidin-3-ylmethanol, a chiral building block essential in pharmaceutical research and development.[1] As a valued intermediate, its unique structural properties are leveraged in the synthesis of complex therapeutic molecules, including potential inhibitors for dipeptidyl peptidase IV (DPP-4) in type 2 diabetes research.[1] Given its reactivity and potential hazards, a thorough understanding of its chemical nature is paramount for ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the safe and effective use of this compound.

Chemical and Physical Properties: The Foundation of Safe Handling

A fundamental understanding of a chemical's properties is the first line of defense against accidents. The physical and chemical characteristics of this compound dictate its behavior under various laboratory conditions, informing appropriate storage, handling, and emergency response procedures.

This compound is a chiral heterocyclic compound featuring a five-membered pyrrolidine ring with a hydroxymethyl substituent at the 3-position.[1] The "(S)" designation indicates the specific stereochemistry at the chiral center.[1]

| Property | Value | Source |

| Molecular Formula | C5H11NO | [2][3][4] |

| Molecular Weight | 101.15 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 176.1 °C at 760 mmHg | [3][4] |

| Flash Point | 86 °C | [3] |

| Density | 0.979 g/cm³ | [3] |

| Solubility | Slightly soluble in water; more soluble in organic solvents like methanol and DMSO.[1] | Smolecule[1] |

| CAS Number | 5082-74-6 | [2][4] |

Note: The hydrochloride salt form is an off-white to pale beige solid with a melting point of 174-176 °C and is hygroscopic.[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for implementing appropriate safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

GHS Pictogram:

Signal Word: Warning [2][3][4]

Hazard Statements:

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H335: May cause respiratory irritation. [2]

Precautionary Statements:

A comprehensive set of precautionary statements should be followed to minimize risk. These include:

Causality Behind Experimental Choices: Engineering Controls and Personal Protective Equipment (PPE)

The identified hazards of skin, eye, and respiratory irritation necessitate a multi-layered approach to safety, combining engineering controls and personal protective equipment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the hazard. For this compound, the following are essential:

-

Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[6]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area in case of accidental contact.[6]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are primary, PPE is crucial for protecting against direct contact.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.

-

Lab Coat: A flame-retardant and chemical-resistant lab coat should be worn at all times.

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.

Protocols for Safe Handling and Storage

Adherence to strict protocols for handling and storage is critical for preventing accidents and maintaining the integrity of the compound.

Handling

-

Do not breathe vapors or mists.[7]

-

Wash hands thoroughly after handling.[7]

-

Use only in a well-ventilated area, preferably a fume hood.

-

Keep away from heat, sparks, and open flames.[7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6][7]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7]

Emergency Procedures: A Self-Validating System

In the event of an emergency, a clear and well-rehearsed plan is essential.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[7]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[7]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[7]

Spill Response

A spill of this compound should be treated as a serious incident. The following workflow provides a systematic approach to managing a spill.

Caption: Workflow for a chemical spill response.

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste.[5][7] Follow all federal, state, and local regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable tool in the arsenal of the medicinal chemist. However, its potential hazards demand respect and careful handling. By understanding its properties, adhering to established safety protocols, and being prepared for emergencies, researchers can safely and effectively utilize this important building block in the pursuit of new medicines.

References

-

National Center for Biotechnology Information. (n.d.). (Pyrrolidin-3-yl)methanol. PubChem. [Link]

-

Concawe. (2021). First Aid Reference Guide – 2021 update. [Link]

-

American Elements. (n.d.). Pyrrolidin-3-ylmethanol. [Link]

-

National Center for Biotechnology Information. (n.d.). (3S)-pyrrolidin-3-ol. PubChem. [Link]

-